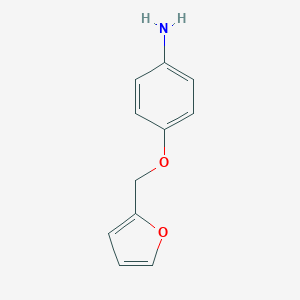

4-(Furan-2-ylmethoxy)aniline

Descripción general

Descripción

4-(Furan-2-ylmethoxy)aniline is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a methoxy group, which is further connected to an aniline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-ylmethoxy)aniline typically involves the reaction of 4-chloroaniline with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Furan-2-ylmethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The nitro group in the aniline moiety can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

Oxidation: Furan-2,5-dione derivatives.

Reduction: Amines.

Substitution: Various substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of organic synthesis, 4-(Furan-2-ylmethoxy)aniline serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical transformations, including oxidation and substitution reactions, makes it valuable in synthetic chemistry.

Common Reactions:

- Oxidation: Can yield furan-2,5-dione derivatives.

- Substitution: The methoxy group can be replaced with other functional groups through nucleophilic substitution.

Biology

This compound is being investigated for its potential as an antimicrobial agent due to the biological properties associated with furan derivatives. Research indicates that furan-containing compounds exhibit a range of pharmacological effects, including:

- Antibacterial

- Antifungal

- Antiviral

These properties suggest its utility in developing new therapeutic agents.

Medicine

This compound has been explored for various therapeutic applications, including:

- Anticancer Activity: Studies indicate that compounds with similar structures may inhibit cancer cell proliferation.

- Anti-inflammatory Effects: Its potential to modulate inflammatory pathways is under investigation.

Industrial Applications

In industrial settings, this compound is utilized in developing advanced materials such as polymers and coatings. Its unique chemical properties enable the formulation of materials with enhanced performance characteristics.

Case Studies and Research Findings

Recent studies have focused on the biological activities of furan derivatives, including those similar to this compound. For example:

- Anticancer Studies: Research demonstrated that furan derivatives can inhibit cell growth in various cancer cell lines, suggesting a pathway for drug development.

- Antimicrobial Activity: Investigations revealed that compounds containing furan rings exhibit significant antibacterial properties against common pathogens.

Mecanismo De Acción

The mechanism of action of 4-(Furan-2-ylmethoxy)aniline involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparación Con Compuestos Similares

4-(Furan-2-ylmethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of an aniline moiety.

4-(Furan-2-ylmethoxy)phenol: Similar structure but with a hydroxyl group instead of an aniline moiety.

4-(Furan-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline moiety.

Uniqueness: 4-(Furan-2-ylmethoxy)aniline is unique due to its combination of a furan ring and an aniline moiety, which imparts distinct chemical and biological properties

Actividad Biológica

4-(Furan-2-ylmethoxy)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloroaniline with furan-2-carbaldehyde. The process is generally conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate product formation. This approach not only yields the desired compound but also allows for scalability in industrial applications.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, primarily attributed to the reactivity of its furan moiety. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial therapies.

- Anticancer Properties : Investigations into the anticancer activity of this compound have revealed its ability to inhibit cancer cell proliferation. For instance, it has been evaluated against several cancer cell lines, including MDA-MB-231 and HCT116, showing promising antiproliferative effects .

- Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, which may contribute to its therapeutic potential in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interactions : Furan derivatives are known to interact with various biological targets, influencing multiple biochemical pathways. This includes modulation of signaling pathways involved in cell proliferation and inflammation .

- Biochemical Pathways : The compound's furan structure allows for bioconversion processes that enhance its pharmacological profile. It may act by disrupting cellular functions critical for tumor growth or microbial survival .

- Pharmacokinetics : With a molecular weight of approximately 189.21 g/mol, the pharmacokinetic properties of this compound are crucial for its efficacy and bioavailability in therapeutic contexts.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Propiedades

IUPAC Name |

4-(furan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVOTBDSASKFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390302 | |

| Record name | 4-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

179246-32-3 | |

| Record name | 4-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.